molecular formula C23H34F2 B178141 1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene CAS No. 117943-37-0

1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene

Cat. No.: B178141
CAS No.: 117943-37-0
M. Wt: 348.5 g/mol
InChI Key: HTAPXFSKUGZEEP-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene is a chemical compound with the CAS Number: 117943-37-0 . It has a molecular weight of 348.52 and its IUPAC name is 1,2-difluoro-4-{4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl}benzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H34F2/c1-2-3-17-4-6-18(7-5-17)8-9-19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h14-20H,2-13H2,1H3/t17-,18-,19-,20- . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a mesomorphic range of 37 to 107 degrees Celsius . It is soluble in toluene .

Scientific Research Applications

Dielectric Properties in Liquid Crystals

1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene has been extensively studied for its dielectric properties, particularly in liquid crystal mixtures. Ma et al. (2013) observed significant anisotropic dielectric properties in fluorinated phenyl bicyclohexane liquid crystals (LCs) mixtures containing this compound. They found that the mixing proportions greatly influence the dielectric constants along the molecular axis, contributing to the understanding of liquid crystal behaviors in different temperature and composition conditions (Ma et al., 2013).

Dipole-Dipole Interactions in Anisotropic Solutions

Another significant area of research is the study of dipole-dipole interactions within anisotropic solutions. Toriyama et al. (1996) investigated these interactions using anisotropic solutions of structurally similar dipolar solutes, including 1,2-difluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene. Their work highlights the complexity of molecular interactions in orientationally ordered environments, contributing to our understanding of molecular behavior in specialized contexts (Toriyama et al., 1996).

Synthesis and Chemical Reactions

Zheng Guo-jun (2010) detailed the synthesis process of liquid crystals containing a terminal difluoroethyleneoxy group with a phenylbicyclohexane backbone. This synthesis process, involving reactions such as coupling, dehydration, and hydrogenation, further underscores the chemical versatility of the 1,2-difluoro compound and its derivatives (Zheng Guo-jun, 2010).

Liquid Crystal Monomers and Environmental Impact

Recently, Xinyi Wang et al. (2022) studied the metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, a compound related to this compound. Their research revealed significant environmental and toxicological implications of such compounds, highlighting the importance of understanding the ecological and human safety impact of these materials (Xinyi Wang et al., 2022).

Properties

IUPAC Name

1,2-difluoro-4-[4-[2-(4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34F2/c1-2-3-17-4-6-18(7-5-17)8-9-19-10-12-20(13-11-19)21-14-15-22(24)23(25)16-21/h14-20H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAPXFSKUGZEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343149
Record name 1,2-DIFLUORO-4-[TRANS-4-[2-(TRANS-4-PROPYLCYCLOHEXYL)ETHYL]CYCLOHEXYL]BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117943-37-0
Record name 1,2-DIFLUORO-4-[TRANS-4-[2-(TRANS-4-PROPYLCYCLOHEXYL)ETHYL]CYCLOHEXYL]BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Reactant of Route 2
1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Reactant of Route 3
1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Reactant of Route 4
1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Reactant of Route 5
1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene
Reactant of Route 6
1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene

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